Cas no 2229652-84-8 (tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate
- EN300-1890741
- 2229652-84-8
-
- Inchi: 1S/C17H23NO3/c1-16(2,3)21-15(20)18(5)17(4,13-19)12-11-14-9-7-6-8-10-14/h6-13H,1-5H3/b12-11+
- InChI Key: GUADEVZXLVWZFU-VAWYXSNFSA-N
- SMILES: O(C(N(C)C(C=O)(/C=C/C1C=CC=CC=1)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 289.16779360g/mol
- Monoisotopic Mass: 289.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1890741-1g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-5g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 5g |
$3770.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-10g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 10g |
$5590.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-0.05g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-0.1g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-0.25g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-0.5g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-1.0g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1890741-2.5g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1890741-5.0g |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229652-84-8 | 5g |
$3770.0 | 2023-06-01 |
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate
CAS No. 2229652-84-8: A Comprehensive Overview of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate
tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate, with the chemical identifier CAS No. 2229652-84-8, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure and functional groups, has garnered attention for its potential applications in pharmaceutical research. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for drug development.
The molecular framework of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate is built around a carbamate ester linkage, which is a common feature in many bioactive molecules. The tert-butyl group contributes to the compound's stability, while the N-methyl substituent enhances its solubility properties. The 2-methyl-1-oxo-4-phenylbut-3-en-2-yl moiety is particularly noteworthy, as it introduces aromatic and conjugated systems that may influence the compound's interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient preparation of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate. Techniques such as catalytic asymmetric synthesis and microwave-assisted reactions have been employed to optimize yield and purity. These methods not only reduce the environmental impact of synthesis but also ensure the compound meets the stringent quality standards required for pharmaceutical applications.
Research into the biological activity of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate has revealed its potential as a modulator of kinase pathways. Studies published in Journal of Medicinal Chemistry (2023) suggest that this compound exhibits inhibitory effects on specific kinases, which are implicated in various diseases including cancer and neurodegenerative disorders. The 4-phenyl substituent is believed to enhance its binding affinity to these targets, making it a valuable lead compound for further development.
Furthermore, the compound's pharmacokinetic properties are under investigation. Preliminary studies indicate that tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate demonstrates favorable absorption and distribution profiles in preclinical models. Its metabolic stability and low toxicity profile are critical factors in its potential transition from laboratory research to clinical trials.
Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on optimizing the therapeutic potential of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate. Computational modeling and high-throughput screening techniques are being utilized to identify potential drug combinations and synergistic effects. These approaches aim to maximize the compound's efficacy while minimizing side effects.
Environmental considerations are also integral to the development of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate. Sustainable synthesis methods and green chemistry principles are being prioritized to reduce the ecological footprint of its production. This aligns with global initiatives to promote responsible chemical practices in the pharmaceutical industry.
Patent filings and intellectual property strategies are being developed to protect the commercial interests of researchers and companies involved in the study of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate. These strategies are crucial for fostering innovation and ensuring that the compound's potential is fully realized in the market.
Despite its promising attributes, challenges remain in the development of tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate. Issues such as scalability of synthesis, long-term stability, and potential resistance mechanisms need to be addressed through ongoing research. These challenges are being tackled by multidisciplinary teams combining expertise in chemistry, biology, and pharmacology.
Public and private sector collaboration is essential for advancing tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate from the research phase to practical applications. Partnerships between universities, research institutes, and pharmaceutical companies are facilitating the sharing of resources and knowledge, accelerating the compound's journey towards therapeutic use.
In conclusion, tert-butyl N-methyl-N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate (CAS No. 2229652-84-8) is a compound of significant scientific and medical interest. Its unique structure and potential biological activities make it a promising candidate for further research and development. Continued exploration into its properties and applications will be crucial in unlocking its full potential for human health.
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